Cas no 1628783-91-4 (METHYL 2-OXO-3-AZABICYCLO[3.1.1]HEPTANE-1-CARBOXYLATE)
![METHYL 2-OXO-3-AZABICYCLO[3.1.1]HEPTANE-1-CARBOXYLATE structure](https://ja.kuujia.com/scimg/cas/1628783-91-4x500.png)
METHYL 2-OXO-3-AZABICYCLO[3.1.1]HEPTANE-1-CARBOXYLATE 化学的及び物理的性質
名前と識別子
-
- METHYL 2-OXO-3-AZABICYCLO[3.1.1]HEPTANE-1-CARBOXYLATE
- 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid, 2-oxo-, methyl ester
- Methyl2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
- PB40972
- CS-0058459
- SY321959
- EN300-266829
- MFCD27991973
- Z1939446359
- EN300-37375133
- methyl (1r)-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
- PS-16640
- 1628783-91-4
-
- MDL: MFCD27991973
- インチ: 1S/C8H11NO3/c1-12-7(11)8-2-5(3-8)4-9-6(8)10/h5H,2-4H2,1H3,(H,9,10)
- InChIKey: VEGCJUISTCIAGN-UHFFFAOYSA-N
- ほほえんだ: C12(C(OC)=O)CC(C1)CNC2=O
計算された属性
- せいみつぶんしりょう: 169.07389321g/mol
- どういたいしつりょう: 169.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
METHYL 2-OXO-3-AZABICYCLO[3.1.1]HEPTANE-1-CARBOXYLATE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1369-100MG |
methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate |
1628783-91-4 | 97% | 100MG |
¥ 1,603.00 | 2023-04-14 | |
Enamine | EN300-266829-0.1g |
methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate |
1628783-91-4 | 95.0% | 0.1g |
$421.0 | 2025-03-18 | |
Enamine | EN300-37375133-0.05g |
methyl (1r)-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate |
1628783-91-4 | 0.05g |
$1080.0 | 2023-07-09 | ||
Enamine | EN300-266829-0.05g |
methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate |
1628783-91-4 | 95.0% | 0.05g |
$282.0 | 2025-03-18 | |
Enamine | EN300-266829-10.0g |
methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate |
1628783-91-4 | 95.0% | 10.0g |
$9824.0 | 2025-03-18 | |
eNovation Chemicals LLC | D608745-100mg |
methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate |
1628783-91-4 | 97% | 100mg |
$300 | 2024-07-21 | |
Enamine | EN300-37375133-0.25g |
methyl (1r)-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate |
1628783-91-4 | 0.25g |
$1183.0 | 2023-07-09 | ||
Enamine | EN300-37375133-5.0g |
methyl (1r)-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate |
1628783-91-4 | 5.0g |
$3728.0 | 2023-07-09 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1369-250MG |
methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate |
1628783-91-4 | 97% | 250MG |
¥ 2,560.00 | 2023-04-14 | |
eNovation Chemicals LLC | D608745-500MG |
methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate |
1628783-91-4 | 97% | 500mg |
$800 | 2024-07-21 |
METHYL 2-OXO-3-AZABICYCLO[3.1.1]HEPTANE-1-CARBOXYLATE 関連文献
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
METHYL 2-OXO-3-AZABICYCLO[3.1.1]HEPTANE-1-CARBOXYLATEに関する追加情報
METHYL 2-OXO-3-AZABICYCLO[3.1.1]HEPTANE-1-CARBOXYLATE (CAS No. 1628783-91-4): A Comprehensive Overview
METHYL 2-OXO-3-AZABICYCLO[3.1.1]HEPTANE-1-CARBOXYLATE (CAS No. 1628783-91-4) is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its distinctive azabicyclo ring structure, exhibits a range of interesting chemical and biological properties that make it a valuable candidate for further research.
The chemical structure of METHYL 2-OXO-3-AZABICYCLO[3.1.1]HEPTANE-1-CARBOXYLATE is defined by its seven-membered ring containing a nitrogen atom, which is fused to a three-membered ring, and a methyl ester group attached to the carboxylate moiety. This unique structural arrangement confers the compound with specific reactivity and stability profiles, making it an attractive target for synthetic chemists and medicinal chemists alike.
Recent studies have highlighted the potential of METHYL 2-OXO-3-AZABICYCLO[3.1.1]HEPTANE-1-CARBOXYLATE in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for the development of novel therapeutic agents.
In addition to its enzymatic inhibition properties, METHYL 2-OXO-3-AZABICYCLO[3.1.1]HEPTANE-1-CARBOXYLATE has been investigated for its potential as a modulator of protein-protein interactions (PPIs). PPIs play crucial roles in numerous cellular processes, and their modulation can have significant therapeutic implications. Studies have demonstrated that this compound can effectively disrupt specific PPIs, which could be leveraged for the treatment of diseases where aberrant PPIs are implicated.
The synthetic accessibility of METHYL 2-OXO-3-AZABICYCLO[3.1.1]HEPTANE-1-CARBOXYLATE has also been a focus of recent research efforts. Chemists have developed efficient synthetic routes to produce this compound, often employing strategies such as ring-closing metathesis (RCM) and transition-metal-catalyzed reactions to construct the complex azabicyclic framework. These synthetic methods not only facilitate the large-scale production of the compound but also enable the synthesis of structurally related analogs, which can be screened for improved biological activity.
The pharmacological profile of METHYL 2-OXO-3-AZABICYCLO[3.1.1]HEPTANE-1-CARBOXYLATE has been extensively studied using both in vitro and in vivo models. In vitro assays have revealed that this compound possesses favorable pharmacokinetic properties, including good solubility, stability, and cell permeability. These attributes are essential for ensuring that the compound can effectively reach its intended biological targets within the body.
In vivo studies have further validated the therapeutic potential of METHYL 2-OXO-3-AZABICYCLO[3.1.1]HEPTANE-1-CARBOXYLATE. Animal models have shown that this compound can effectively ameliorate disease symptoms in preclinical settings, providing strong evidence for its efficacy as a therapeutic agent. These findings have paved the way for further clinical investigations to evaluate the safety and efficacy of this compound in human subjects.
Beyond its direct therapeutic applications, METHYL 2-OXO-3-AZABICYCLO[3.1.1]HEPTANE-1-CARBOXYLATE has also been explored as a tool compound in chemical biology research. Its ability to selectively modulate specific biological processes makes it an invaluable tool for dissecting complex cellular mechanisms and identifying novel drug targets.
In conclusion, METHYL 2-OXO-3-AZABICYCLO[3.1.1]HEPTANE-1-CARBOXYLATE (CAS No. 1628783-91-4) represents a promising molecule with a wide range of potential applications in both fundamental research and drug development. Its unique chemical structure, coupled with its favorable biological properties, positions it as a valuable asset in the ongoing quest to discover new and effective therapeutic agents.
1628783-91-4 (METHYL 2-OXO-3-AZABICYCLO[3.1.1]HEPTANE-1-CARBOXYLATE) 関連製品
- 2377606-02-3(4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid)
- 202586-58-1(2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one)
- 1805954-15-7(6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol)
- 21560-93-0(7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine)
- 2680647-44-1(2-{2,2,2-trifluoro-N-(pyridin-2-yl)methylacetamido}acetic acid)
- 2229450-28-4(tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate)
- 331462-24-9(3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide)
- 392703-17-2(2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide)
- 2229567-73-9(1-{1-3-(methylsulfanyl)phenylcyclopropyl}cyclopropan-1-amine)
- 2229485-87-2(methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate)
